Cas no 84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione structure
84378-94-9 structure
Produktname:4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
CAS-Nr.:84378-94-9
MF:C8H3ClFNO2
MW:199.566324472427
MDL:MFCD03618550
CID:3226340
PubChem ID:14986123

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-INDOLE-2,3-DIONE, 4-CHLORO-5-FLUORO-
    • 4-Chloro-5-fluoroindoline-2,3-dione
    • 4-chloro-5-fluoro-1H-indole-2,3-dione
    • 4-chloro-5-fluoroisatin
    • 4-chloro-5-fluoro-isatin
    • SWUGYKGLXFMLEN-UHFFFAOYSA-N
    • AK431521
    • 4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
    • 4-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)
    • 84378-94-9
    • SB64088
    • DS-18762
    • CS-0042906
    • MFCD03618550
    • A10526
    • F2147-1127
    • AKOS006277560
    • SCHEMBL2372330
    • MDL: MFCD03618550
    • Inchi: 1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
    • InChI-Schlüssel: SWUGYKGLXFMLEN-UHFFFAOYSA-N
    • Lächelt: O=C1C(=O)C2C(=CC=C(C=2Cl)F)N1

Berechnete Eigenschaften

  • Genaue Masse: 198.9836342g/mol
  • Monoisotopenmasse: 198.9836342g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 271
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.2
  • XLogP3: 1.4

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Sicherheitsinformationen

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM241293-1g
4-Chloro-5-fluoroindoline-2,3-dione
84378-94-9 95%+
1g
$*** 2023-03-30
eNovation Chemicals LLC
D584024-1g
4-chloro-5-fluoro-1H-indole-2,3-dione
84378-94-9 95%
1g
$338 2024-05-24
Life Chemicals
F2147-1127-0.25g
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
84378-94-9 95%+
0.25g
$60.0 2023-09-06
Life Chemicals
F2147-1127-1g
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
84378-94-9 95%+
1g
$90.0 2023-09-06
Life Chemicals
F2147-1127-2.5g
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
84378-94-9 95%+
2.5g
$180.0 2023-09-06
Chemenu
CM241293-5g
4-Chloro-5-fluoroindoline-2,3-dione
84378-94-9 95%+
5g
$561 2021-08-04
abcr
AB494231-250 mg
4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; .
84378-94-9 95%
250MG
€98.30 2023-04-19
abcr
AB494231-5 g
4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; .
84378-94-9 95%
5g
€309.70 2022-08-31
Chemenu
CM241293-5g
4-Chloro-5-fluoroindoline-2,3-dione
84378-94-9 95%+
5g
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899406-5g
4-Chloro-5-fluoroindoline-2,3-dione
84378-94-9 97%
5g
967.50 2021-05-17

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  60 °C; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt; 10 min, rt
Referenz
Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids
Lindsay-Scott, Peter J.; Barlow, Helen, Synlett, 2016, 27(10), 1516-1520

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis
Aneja, Babita ; et al, European Journal of Medicinal Chemistry, 2019, 163, 840-852

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C
Referenz
Synthesis, in vitro anticancer and molecular docking studies of new bisisatins as anticancer agents
Jarapula, Ravi; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2017, 6(9), 1037-1053

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  rt; 1 h, 90 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ;  rt; 10 min, rt
Referenz
Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids
Lindsay-Scott, Peter J.; et al, Synlett, 2016, 27(10), 1516-1520

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Synthesis of aminoquinolone derivatives
Krishnan, Raghavan; Lang, S. A. Jr.; Siegel, Marshall M., Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Solvents: Water
2.1 Reagents: Sulfuric acid
Referenz
Synthesis of aminoquinolone derivatives
Krishnan, Raghavan; et al, Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Sulfuric acid
Referenz
Antibacterial and cytotoxic activity of 3, 3'-(5,5'-methylene bis(3-mercapto-4H-1,2,4-triazole-5,4-diyl) bis (azan-1-yl-1-ylidene) diindolin-2-ones
Rani, S. Shobha; et al, Journal of Chemical and Pharmaceutical Sciences, 2010, 3(3), 134-137

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Synthesis and evaluation of new bis isatin derivatives for antioxidant and cytotoxic activities
Sammaiah, G.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(7), 556-565

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  overnight, 55 °C
2.1 Reagents: Sulfuric acid ;  60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt
2.2 Reagents: Water ;  cooled
Referenz
Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis
Aneja, Babita ; et al, European Journal of Medicinal Chemistry, 2019, 163, 840-852

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:84378-94-9)4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
A916955
Reinheit:99%
Menge:25g
Preis ($):296.0